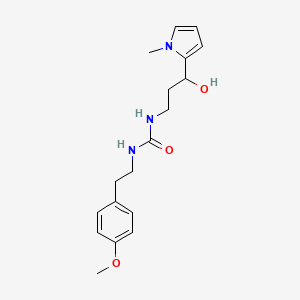

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea

Beschreibung

This urea derivative features a central urea core substituted with two distinct moieties: a 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl group and a 4-methoxyphenethyl chain. The 4-methoxyphenethyl group, common in receptor-targeting compounds, suggests possible affinity for aromatic or hydrophobic binding pockets in enzymes or receptors. Structural confirmation of such compounds typically relies on NMR, MS, and RP-HPLC for purity validation .

Eigenschaften

IUPAC Name |

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-21-13-3-4-16(21)17(22)10-12-20-18(23)19-11-9-14-5-7-15(24-2)8-6-14/h3-8,13,17,22H,9-12H2,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXKNTRBXPFVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NCCC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrole ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.

Attachment of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the pyrrole ring, possibly through a nucleophilic substitution reaction.

Formation of the urea linkage: The final step involves the reaction of the intermediate with a suitable isocyanate or carbamate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.

Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The urea linkage can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methoxy group could yield a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in drug discovery.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or activating specific enzymes.

Interaction with Receptors: Modulating receptor activity in biological systems.

Pathway Modulation: Affecting signaling pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related urea derivatives from literature:

Structural and Functional Insights

Substituent Effects on Solubility :

- The target compound’s 3-hydroxypropyl group contrasts with the thiadiazol-triazol systems in compounds, which are more lipophilic and likely less soluble. This difference may influence bioavailability and dosing regimens .

- Compared to Compound 14 (), which lacks polar groups, the hydroxy group in the target compound could improve solubility but reduce membrane penetration .

However, the target’s methylpyrrole moiety may confer unique selectivity . Unlike fluconazole derivatives (), the target lacks a triazole ring, making antifungal activity via CYP51 inhibition unlikely. Instead, its structure aligns more with neuromodulators or ion channel ligands .

Synthetic Challenges :

- The methylpyrrole and hydroxypropyl groups in the target compound may require specialized protecting strategies during synthesis, unlike the straightforward aryl-thiadiazol couplings in compounds .

Biologische Aktivität

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound notable for its complex structure and potential biological activities. This compound is characterized by the presence of a urea functional group, a pyrrole ring, and a methoxyphenethyl moiety. Its unique combination of functional groups suggests diverse interactions within biological systems, which may lead to therapeutic applications.

Chemical Structure

The molecular formula of this compound is , and it possesses the following structural features:

| Attribute | Description |

|---|---|

| Molecular Weight | 320.4 g/mol |

| Functional Groups | Urea, Hydroxy, Pyrrole, Methoxyphenethyl |

| CAS Number | Not available |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These activities may include:

- Anticancer Properties : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Enzyme Inhibition : Interaction with specific enzymes, potentially affecting metabolic pathways.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Key mechanisms include:

- Binding to Enzymes : The compound may inhibit or modulate the activity of enzymes involved in critical biochemical pathways.

- Receptor Interaction : It may influence receptor signaling pathways, altering cellular responses.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of urea derivatives, including those with pyrrole structures. Results indicated that these compounds could induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of cell cycle progression.

Case Study 2: Anti-inflammatory Properties

Research into similar compounds revealed their potential as anti-inflammatory agents. The mechanism involved inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(3-hydroxypropyl)-2-methylbenzamide | Lacks methoxy group | Moderate anticancer activity |

| N-(3-hydroxypropyl)-3-(trifluoromethyl)benzamide | Contains trifluoromethyl group | Strong enzyme inhibition |

| N-(3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide | HDAC inhibitor | Significant anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.